3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid

説明

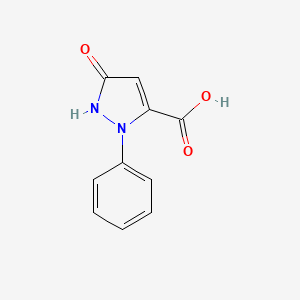

3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 3950-18-3) is a pyrazole derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . Its structure features a phenyl group at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 5 (Figure 1). This compound is stored under dry, sealed conditions at 2–8°C and exhibits moderate hazards, including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

The hydroxyl and carboxylic acid groups confer polarity, enhancing solubility in polar solvents, while the aromatic phenyl group contributes to π-π stacking interactions. These structural attributes make it a versatile scaffold for synthesizing bioactive molecules, though its direct pharmacological applications remain underexplored compared to analogs.

特性

IUPAC Name |

5-oxo-2-phenyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)12(11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKUDFRUSAOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 1,3-diketones, followed by cyclization. One common method includes the use of phenylhydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is usually carried out under reflux conditions for a few hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as nano-ZnO can improve the regioselectivity and efficiency of the synthesis .

化学反応の分析

Types of Reactions

3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

科学的研究の応用

3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

類似化合物との比較

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 63237-88-7)

- Structure : Carboxylic acid at position 3, methyl at position 5, and phenyl at position 1.

- Key Differences: The positional isomerism (carboxylic acid at C3 vs. C5) reduces hydrogen-bonding capacity compared to the target compound.

5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS 89831-40-3)

- Structure : Phenyl at position 5 and carboxylic acid at position 3.

- Key Differences: Absence of the hydroxyl group at C3 diminishes polarity and hydrogen-bond donor sites, likely reducing solubility in aqueous media .

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 859851-00-6)

- Structure : Furyl (heterocyclic) group at position 5, methyl at position 1, and carboxylic acid at position 3.

- Key Differences: The furyl group introduces electron-rich aromaticity, enhancing π-orbital interactions.

Functional Group Modifications

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9)

- Structure : Methoxy group at the para position of the N1 phenyl ring.

- Key Differences : The methoxy group is electron-donating, altering electronic density on the phenyl ring. This may enhance stability in electrophilic substitution reactions compared to the target compound’s unsubstituted phenyl group .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure : Trifluoromethyl (CF₃) at position 3 and methyl at position 1.

- Key Differences : The strong electron-withdrawing CF₃ group increases acidity of the carboxylic acid and metabolic stability, making it favorable for agrochemical applications .

Solubility and Stability

| Compound | Solubility (Predicted) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid | High in polar solvents | Not reported | -OH, -COOH |

| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Moderate | Not reported | -COOH, -CH₃ |

| 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Low in water | Not reported | Heterocyclic furyl, -COOH |

| 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | Low | 136 | -COOH, two -C₆H₅ |

生物活性

3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a hydroxyl group and a carboxylic acid group, contributing to its unique chemical reactivity and solubility. Its molecular formula is with a molecular weight of 204.18 g/mol. The specific substitution pattern on the pyrazole ring enhances its interaction with various biological targets, making it a promising candidate for drug development.

Biological Activities

1. Anti-inflammatory Properties:

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

2. Antimicrobial Activity:

The compound demonstrates antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

3. Anticancer Effects:

this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The compound can inhibit enzyme activities by binding to active sites, preventing substrate access.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Cyclization Reactions: Utilizing phenyl hydrazine and appropriate carboxylic acid derivatives under controlled conditions.

- Multicomponent Reactions: These methods allow for the efficient formation of the pyrazole ring while introducing various substituents that enhance biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cytotoxicity Studies: An investigation into its effects on human cancer cell lines revealed IC50 values indicating significant cytotoxic potential against colorectal (HCT116) and lung (A549) cancer cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Q & A

Q. What are the common synthetic routes for 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared using ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA) under reflux in ethanol. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH) yields the carboxylic acid derivative . Optimization involves monitoring reaction time, temperature (e.g., 80–100°C), and stoichiometry to minimize side products like unreacted hydrazines or ester intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FTIR : Identifies functional groups (e.g., O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR : H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and pyrazole ring protons (δ 6.0–6.5 ppm). C NMR verifies carboxylic acid carbons (~170 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How does the hydroxyl group at position 3 influence the compound’s stability and solubility?

The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, ethanol) but reducing stability in acidic/basic conditions due to potential deprotonation or esterification. Stability studies under varying pH (2–12) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s tautomeric forms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model tautomeric equilibria between keto-enol forms. Comparing computed IR/Raman spectra with experimental data validates the dominant tautomer. For example, the enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups .

Q. What strategies are effective for introducing substituents at the pyrazole ring to enhance bioactivity?

- Suzuki coupling : Pd(PPh)-catalyzed reactions with aryl boronic acids introduce aryl groups at position 4 .

- Electrophilic substitution : Nitration or halogenation at position 4, followed by reduction or cross-coupling, enables diverse functionalization .

- Biological testing : Assess derivatives for antimicrobial or anticancer activity via assays like MIC (Minimum Inhibitory Concentration) or MTT (cell viability) .

Q. How do solvent effects and crystal packing influence the compound’s crystallographic behavior?

Solvents with high polarity (e.g., DMF, water) favor monoclinic crystal systems, while less polar solvents (e.g., toluene) yield triclinic structures. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds contribute >30% to packing efficiency) .

Methodological Guidance

Table 1: Example Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Phenylhydrazine, DMF-DMA | Ethanol, reflux, 8h | 72 | |

| Suzuki Coupling | Pd(PPh), KPO | DMF/HO, 80°C, 12h | 65 | |

| Hydrolysis | NaOH (2M) | THF/HO, RT, 4h | 89 |

Key Considerations for Experimental Design:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

- Analytical Validation : Cross-validate NMR/IR data with computational models to confirm structural assignments .

Critical Analysis of Contradictions

- Spectral Discrepancies : Disagreements in H NMR shifts (e.g., δ 6.2 vs. 6.5 ppm for pyrazole protons) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent comparisons .

- Biological Activity : Inconsistent IC values in antimicrobial assays could stem from variations in bacterial strains or assay protocols. Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。